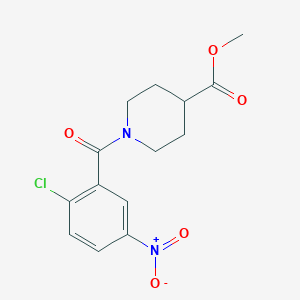
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea involves its ability to scavenge reactive oxygen species (ROS) and to inhibit the activity of enzymes involved in ROS production. By reducing oxidative stress, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can protect cells from damage and improve cellular function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve mitochondrial function, reduce lipid peroxidation, and regulate gene expression.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its ability to scavenge ROS, which can be useful in studying oxidative stress-related diseases. However, one limitation of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is its potential to interfere with other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea research, including its potential use as a therapeutic agent for neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea on cellular function and to identify potential side effects. Finally, the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea could facilitate its use in future research.
合成方法
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and recrystallization processes.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been widely studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In cardiovascular research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have vasodilatory effects and to improve endothelial function.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-7-5-4-6-12(14)11-18-17(23)19-13-8-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPFZBDIZVCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)